Molecular Weight and Calculated Lipophilicity (cLogP) Differentiate This Compound from Simpler Benzhydryl Amines
N-Benzhydryl-N-(2-ethoxybenzyl)amine possesses a molecular weight of 317.42 g/mol . Based on structural considerations and computational predictions typical for this scaffold, its calculated octanol-water partition coefficient (cLogP) is estimated to be in the range of 4.5–5.0. In contrast, benzhydrylamine has a molecular weight of 183.25 g/mol and a cLogP of 2.735 [1]. N-Benzhydryl-N-methylamine has a molecular weight of 197.28 g/mol . The target compound exhibits a >70% increase in molecular weight relative to benzhydrylamine and a >60% increase relative to N-benzhydryl-N-methylamine. This substantial increase in size and lipophilicity directly influences membrane permeability, metabolic stability, and protein binding characteristics [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 317.42 g/mol |
| Comparator Or Baseline | Benzhydrylamine: 183.25 g/mol; N-Benzhydryl-N-methylamine: 197.28 g/mol |
| Quantified Difference | Target compound is 134.17 g/mol heavier than benzhydrylamine and 120.14 g/mol heavier than N-benzhydryl-N-methylamine |
| Conditions | Calculated from molecular formula (C22H23NO) vs. C13H13N and C14H15N respectively |
Why This Matters
Higher molecular weight and increased lipophilicity suggest potentially improved metabolic stability and membrane permeability, which are critical parameters for lead optimization in drug discovery programs.
- [1] Cheméo. (n.d.). Benzhydrylamine (CAS 91-00-9). Retrieved from https://www.chemeo.com/cid/53-302-7/Benzhydrylamine View Source
- [2] Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(12), 14759–14778. View Source
